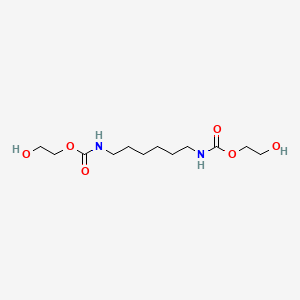![molecular formula C27H23BrN4O3S B11672388 N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11672388.png)
N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-[3-Bromo-5-méthoxy-4-(prop-2-EN-1-yloxy)phényl]méthylidène]-4-[(4-phényl-1,3-thiazol-2-YL)amino]benzohydrazide est un composé organique complexe qui présente une combinaison de groupes brome, méthoxy et thiazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-[3-Bromo-5-méthoxy-4-(prop-2-EN-1-yloxy)phényl]méthylidène]-4-[(4-phényl-1,3-thiazol-2-YL)amino]benzohydrazide implique généralement des réactions organiques à plusieurs étapes. Les matières premières comprennent souvent des composés aromatiques bromés, des phénols substitués par des méthoxy et des dérivés de thiazole. Les voies de synthèse courantes peuvent impliquer :
Bromation : Introduction de l’atome de brome dans le cycle aromatique.
Méthoxylation : Substitution d’un groupe méthoxy sur le cycle aromatique.
Formation de thiazole : Synthèse du cycle thiazole par des réactions de cyclisation.
Condensation : Formation de la liaison hydrazide par des réactions de condensation.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-[3-Bromo-5-méthoxy-4-(prop-2-EN-1-yloxy)phényl]méthylidène]-4-[(4-phényl-1,3-thiazol-2-YL)amino]benzohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l’agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, tels que la réduction de la liaison hydrazide.
Substitution : L’atome de brome peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Méthylate de sodium, tert-butylate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle, telle que ses propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de N'-[(E)-[3-Bromo-5-méthoxy-4-(prop-2-EN-1-yloxy)phényl]méthylidène]-4-[(4-phényl-1,3-thiazol-2-YL)amino]benzohydrazide dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. Les voies impliquées pourraient inclure l’inhibition de l’activité enzymatique, la perturbation des processus cellulaires ou l’interaction avec l’ADN.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-[3-Bromo-4-hydroxyphényl]méthylidène]-4-[(4-phényl-1,3-thiazol-2-YL)amino]benzohydrazide
- N'-[(E)-[3-Bromo-5-méthoxyphényl]méthylidène]-4-[(4-phényl-1,3-thiazol-2-YL)amino]benzohydrazide
Unicité
N'-[(E)-[3-Bromo-5-méthoxy-4-(prop-2-EN-1-yloxy)phényl]méthylidène]-4-[(4-phényl-1,3-thiazol-2-YL)amino]benzohydrazide est unique en raison de la présence du groupe prop-2-EN-1-yloxy, qui peut conférer une réactivité chimique et une activité biologique spécifiques que l’on ne retrouve pas dans des composés similaires.
Propriétés
Formule moléculaire |
C27H23BrN4O3S |
|---|---|
Poids moléculaire |
563.5 g/mol |
Nom IUPAC |
N-[(E)-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide |
InChI |
InChI=1S/C27H23BrN4O3S/c1-3-13-35-25-22(28)14-18(15-24(25)34-2)16-29-32-26(33)20-9-11-21(12-10-20)30-27-31-23(17-36-27)19-7-5-4-6-8-19/h3-12,14-17H,1,13H2,2H3,(H,30,31)(H,32,33)/b29-16+ |
Clé InChI |
BAENQVSEDQZCFU-MUFRIFMGSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=CC=C4)Br)OCC=C |
SMILES canonique |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=CC=C4)Br)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672321.png)
![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672325.png)
![N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11672327.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11672328.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672336.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11672343.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672347.png)
![ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672351.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11672361.png)
![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11672365.png)
![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B11672372.png)
![N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11672377.png)
![(5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11672391.png)
